molecular formula C6H12O2 B1204450 Isopropyl propionate CAS No. 637-78-5

Isopropyl propionate

Cat. No.: B1204450
CAS No.: 637-78-5
M. Wt: 116.16 g/mol
InChI Key: IJMWOMHMDSDKGK-UHFFFAOYSA-N
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Description

Isopropyl propionate is an ester with the chemical formula C6H12O2. It is formed by the esterification of propionic acid and isopropanol. This compound is known for its pleasant fruity odor and is used in various applications, including as a solvent and in flavorings .

Mechanism of Action

Target of Action

Isopropyl propionate, also known as isopropyl propanoate, is primarily used as a solvent and to make flavorings . It is an ester, a class of organic compounds that react with acids to liberate heat along with alcohols and acids . The primary targets of this compound are therefore acids, with which it interacts to produce heat, alcohols, and more acids .

Mode of Action

This compound interacts with its targets (acids) through a process known as esterification . In this process, the ester (this compound) reacts with an acid to produce an alcohol and a different acid, releasing heat in the process . This reaction can be catalyzed by the presence of a strong acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the metabolism of esters and acids . When this compound reacts with an acid, it can lead to the production of alcohols and acids, which can then be further metabolized in the body . The downstream effects of these reactions can vary widely depending on the specific metabolites produced and the metabolic pathways they are involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is highly flammable and its vapors may form explosive mixtures with air . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its reactivity with acids means that it should also be stored separately from acidic substances . Furthermore, it is soluble in water, which could affect its distribution and action in aqueous environments .

Biochemical Analysis

Biochemical Properties

Isopropyl propionate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, esterases break it down into isopropanol and propionic acid. These interactions are crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, this compound can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound can inhibit the activity of certain esterases, leading to an accumulation of ester compounds in the cell. This inhibition can result in altered metabolic flux and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to ester metabolism. It is hydrolyzed by esterases into isopropanol and propionic acid, which are further metabolized by alcohol dehydrogenase and propionyl-CoA carboxylase, respectively. These enzymes play a crucial role in the detoxification and utilization of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can be found in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be affected by its localization within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl propionate can be synthesized through the esterification of propionic acid with isopropanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water .

Industrial Production Methods: In industrial settings, this compound is produced by direct esterification in a benzene solution with p-toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the ester .

Chemical Reactions Analysis

Types of Reactions: Isopropyl propionate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and isopropanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed:

    Hydrolysis: Propionic acid and isopropanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols

Scientific Research Applications

Isopropyl propionate has various applications in scientific research:

Comparison with Similar Compounds

    Ethyl propionate: Another ester with similar properties but formed from ethanol and propionic acid.

    Isopropyl acetate: An ester formed from isopropanol and acetic acid, used similarly in solvents and flavorings.

Uniqueness: Isopropyl propionate is unique due to its specific esterification components, which give it distinct physical and chemical properties, such as its fruity odor and specific reactivity in esterification and hydrolysis reactions .

Properties

IUPAC Name

propan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWOMHMDSDKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name ISOPROPYL PROPIONATE
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DSSTOX Substance ID

DTXSID6060927
Record name Propanoic acid, 1-methylethyl ester
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid
Record name ISOPROPYL PROPIONATE
Source CAMEO Chemicals
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Record name Isopropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

108.00 to 111.00 °C. @ 760.00 mm Hg
Record name Isopropyl propionate
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Solubility

5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol
Record name Isopropyl propionate
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Record name Isopropyl propionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.863-0.869 (20°)
Record name Isopropyl propionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

637-78-5
Record name ISOPROPYL PROPIONATE
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Record name Isopropyl propionate
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Record name Isopropyl propionate
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Record name Propanoic acid, 1-methylethyl ester
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Record name Isopropyl propionate
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Record name Isopropyl propionate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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